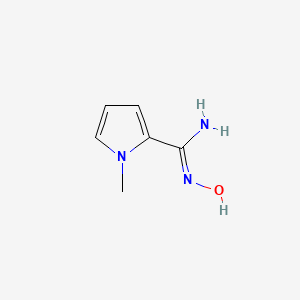
N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide
Vue d'ensemble
Description
“N’-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide” is a chemical compound with the empirical formula C6H9N3O . It is a solid substance . Its molecular weight is 139.16 .
Synthesis Analysis
The synthesis of pyrrole derivatives, which include “N’-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide”, has been extensively studied. The Paal-Knorr pyrrole condensation is one of the most common methods for synthesizing pyrroles . This method involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the use of primary diols and amines to synthesize 2,5-unsubstituted pyrroles .
Molecular Structure Analysis
The molecular structure of “N’-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide” can be represented by the SMILES string Cn1cccc1\\C(N)=N\\O . The InChI representation is 1S/C6H9N3O/c1-9-4-2-3-5(9)6(7)8-10/h2-4,10H,1H3,(H2,7,8) .
Physical And Chemical Properties Analysis
“N’-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide” is a solid substance . Its molecular weight is 139.16 . The compound’s empirical formula is C6H9N3O .
Applications De Recherche Scientifique
Synthesis of Bioactive Pyrrole-based Compounds
Bioactive compounds featuring the pyrrole ring, a core structural motif found in many natural and synthetic molecules with pharmaceutical relevance, have been the subject of extensive research. N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide could potentially serve as a precursor or intermediate in the synthesis of pyrrole-based compounds. These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The versatility of the pyrrole nucleus as a pharmacophore has been highlighted in medicinal chemistry, emphasizing its significance in drug discovery programs across various therapeutic areas (Li Petri et al., 2020).
Analytical Applications in Biomarker Detection
In the realm of analytical chemistry, N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide could be involved in the development of novel analytical methods for the detection of specific biomarkers. For instance, its structural features could be utilized in the design of electrochemical sensors or optical sensors for the detection of metabolites or environmental toxins. The development of such sensors often leverages the unique chemical reactivity and binding properties of pyrrole-based compounds, which can be tailored for specific analytical applications (Lê et al., 2010).
Development of Supramolecular Structures
The field of supramolecular chemistry explores the assembly of complex structures from simpler molecular units through non-covalent interactions. N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide could contribute to the synthesis of calixpyrrole derivatives, which are known for their ability to form supramolecular capsules. These capsules can encapsulate various guest molecules, making them of interest for applications in drug delivery, molecular recognition, and the development of nanoscale devices. The self-assembly of calixpyrrole-based supramolecular structures showcases the potential of pyrrole derivatives in creating functional materials with precise molecular architectures (Ballester, 2011).
Safety and Hazards
“N’-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has the signal word “Danger” and the hazard statement H301, which means it is toxic if swallowed . The precautionary statements are P301 + P310, which mean that if swallowed, one should immediately call a poison center or doctor .
Propriétés
IUPAC Name |
N'-hydroxy-1-methylpyrrole-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-9-4-2-3-5(9)6(7)8-10/h2-4,10H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOIQVCHWAYWHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-1-methyl-1H-pyrrole-2-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



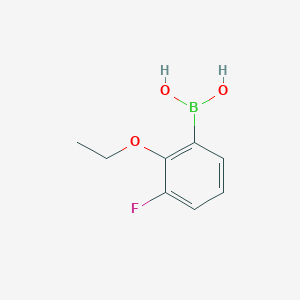

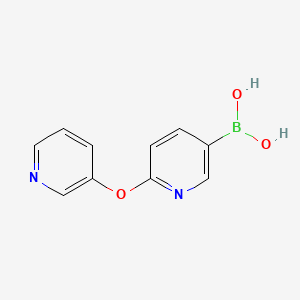
![4,6-Difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1422126.png)
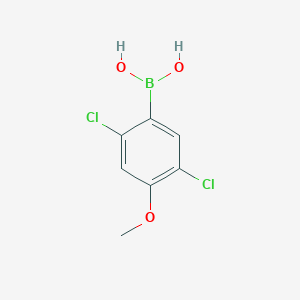
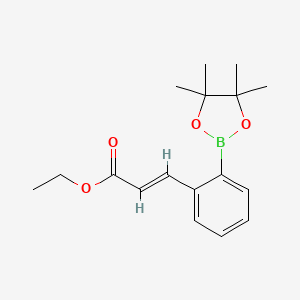
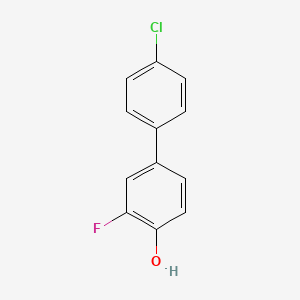
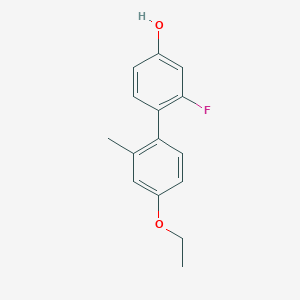
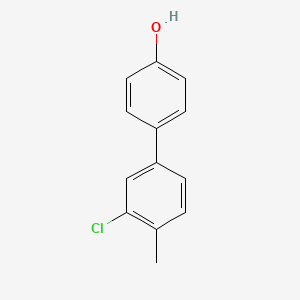

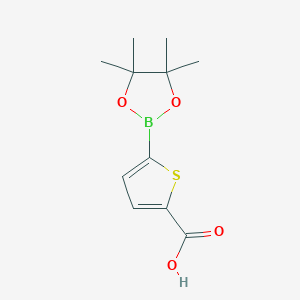


![Methyl 2-(chloromethyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1422144.png)